molecular formula C14H14N2O6 B8752557 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid

Cat. No.: B8752557
M. Wt: 306.27 g/mol
InChI Key: NXXKBRGGMSPDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a nitro group at the 4-position of the phthalimide ring and a carboxypentyl chain attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide, resulting in 4-nitrophthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The resulting 4-nitrophthalimide is then reacted with 5-bromopentanoic acid in the presence of a base such as potassium carbonate to introduce the carboxypentyl chain.

Industrial Production Methods

Industrial production of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The phthalimide ring can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-amino-N-(5-carboxypentyl)phthalimide.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

    Hydrolysis: Phthalic acid derivatives.

Scientific Research Applications

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid can be compared with other phthalimide derivatives such as:

    4-nitrophthalimide: Lacks the carboxypentyl chain, making it less versatile in certain applications.

    N-(5-carboxypentyl)phthalimide: Lacks the nitro group, resulting in different reactivity and biological activity.

    4-amino-N-(5-carboxypentyl)phthalimide: Formed by the reduction of this compound, with different chemical and biological properties.

The presence of both the nitro group and the carboxypentyl chain in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

6-(5-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H14N2O6/c17-12(18)4-2-1-3-7-15-13(19)10-6-5-9(16(21)22)8-11(10)14(15)20/h5-6,8H,1-4,7H2,(H,17,18)

InChI Key

NXXKBRGGMSPDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and 6-aminohexanoic acid (0.177 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.39 g (97%) 144 as very pale dull orange crystals: mp=140° C.; Rf 0.86 (A): Rf 0.85 (B): Rf 0.75 (D): IR (cm−1): 2875–3125 (OH), 3064 (C═CH), 1775 (C═O), 1706 (bs, C═O), 1624 (C═C), 1544 (N═O), 1437 (C═C), 1398 (C—O), 1348 (N═O), 1069 (C—O), 722 (C═CH); MS m/z (rel intensity) 277 (100), 251 (11), 191 (124).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.177 g
Type
reactant
Reaction Step One
Name
Yield
97%

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